molecular formula C8H11BO3 B1586407 3-Ethoxyphenylboronic acid CAS No. 90555-66-1

3-Ethoxyphenylboronic acid

Cat. No.: B1586407
CAS No.: 90555-66-1
M. Wt: 165.98 g/mol
InChI Key: CHCWUTJYLUBETR-UHFFFAOYSA-N
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Description

3-Ethoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H11BO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-ethoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The compound can be oxidized to form phenol derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

3-Ethoxyphenylboronic acid has numerous applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the ethoxy group, making it less sterically hindered and more reactive in certain reactions.

    3-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic and steric properties.

    4-Ethoxyphenylboronic acid: The ethoxy group is positioned at the fourth position, affecting the compound’s reactivity and selectivity in reactions.

Uniqueness: 3-Ethoxyphenylboronic acid is unique due to the presence of the ethoxy group at the third position, which influences its reactivity and selectivity in chemical reactions. This substitution can enhance the compound’s stability and solubility, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCWUTJYLUBETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378775
Record name 3-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90555-66-1
Record name 3-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxybenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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